

Spectroscopic Analysis of 1-Chloro-5-phenylpentane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Chloro-5-phenylpentane**

Cat. No.: **B101639**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **1-Chloro-5-phenylpentane**, also known as (5-chloropentyl)benzene. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols. This information is critical for the structural elucidation, identification, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses of **1-Chloro-5-phenylpentane**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.32 - 7.15	m	5H	Ar-H
3.53	t	2H	-CH ₂ -Cl
2.61	t	2H	Ar-CH ₂ -
1.83 - 1.73	m	2H	-CH ₂ -CH ₂ Cl
1.71 - 1.61	m	2H	Ar-CH ₂ -CH ₂ -
1.50 - 1.40	m	2H	-CH ₂ -CH ₂ -CH ₂ -

Note: Predicted data based on analogous structures. Experimental verification is recommended.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
142.3	Ar-C (quaternary)
128.4	Ar-CH
128.3	Ar-CH
125.7	Ar-CH
45.0	-CH ₂ -Cl
35.8	Ar-CH ₂ -
32.4	-CH ₂ -CH ₂ Cl
31.1	Ar-CH ₂ -CH ₂ -
26.4	-CH ₂ -CH ₂ -CH ₂ -

Note: Data is based on computational predictions and requires experimental confirmation.[\[1\]](#)

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3080 - 3030	Medium	C-H stretch (aromatic)
2930 - 2850	Strong	C-H stretch (aliphatic)
1605, 1495, 1450	Medium-Weak	C=C stretch (aromatic ring)
750 - 700	Strong	C-H out-of-plane bend (monosubstituted benzene)
725 - 550	Strong	C-Cl stretch

Note: Peak positions are approximate and based on typical values for the functional groups present.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
182	~15	[M] ⁺ (Molecular ion, ³⁵ Cl)
184	~5	[M+2] ⁺ (Molecular ion, ³⁷ Cl)
91	100	[C ₇ H ₇] ⁺ (Tropylium ion)
92	~60	[C ₇ H ₈] ⁺
65	~30	[C ₅ H ₅] ⁺

Source: NIST Mass Spectrometry Data Center.[\[5\]](#)[\[6\]](#)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of purified **1-Chloro-5-phenylpentane** is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5

mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

^1H NMR Spectroscopy: The ^1H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. A typical experiment involves the acquisition of 16-32 scans with a relaxation delay of 1-2 seconds between pulses.

^{13}C NMR Spectroscopy: The ^{13}C NMR spectrum is acquired on the same instrument, typically operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz proton instrument). Due to the low natural abundance of the ^{13}C isotope, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

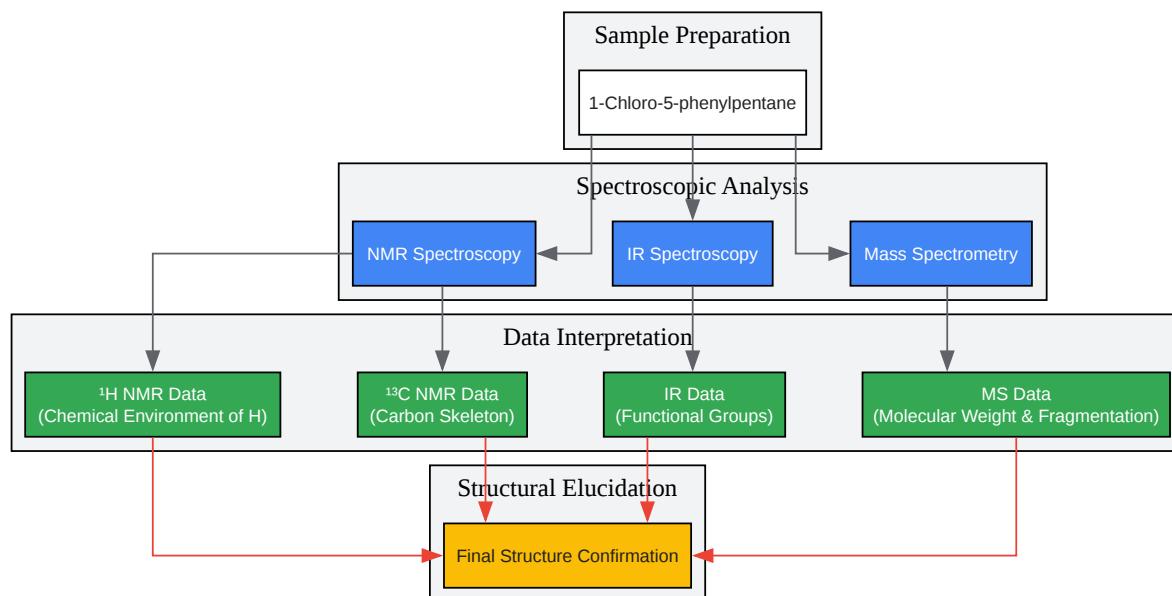
The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer.
[5]

Sample Preparation (Neat Liquid): A drop of neat **1-Chloro-5-phenylpentane** is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin liquid film.

Data Acquisition: The sample is placed in the spectrometer's sample compartment, and the spectrum is recorded over the mid-infrared range (typically $4000\text{-}400\text{ cm}^{-1}$). A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data is commonly acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS).[5]


Sample Preparation: A dilute solution of **1-Chloro-5-phenylpentane** is prepared in a volatile organic solvent such as dichloromethane or hexane.

GC-MS Analysis: A small volume (e.g., 1 μ L) of the prepared solution is injected into the gas chromatograph. The compound is vaporized and separated from the solvent and any impurities on a capillary column (e.g., a non-polar OV-101 column).[7] The separated compound then enters the mass spectrometer.

Ionization and Detection: In the mass spectrometer, the molecules are typically ionized by electron impact (EI) at 70 eV. The resulting molecular ion and fragment ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **1-Chloro-5-phenylpentane**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic analysis and structural elucidation of **1-Chloro-5-phenylpentane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Benzene, (5-chloropentyl)- [webbook.nist.gov]
- 5. 1-Chloro-5-phenylpentane | C11H15Cl | CID 519173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzene, (5-chloropentyl)- [webbook.nist.gov]
- 7. Benzene, (5-chloropentyl)- [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of 1-Chloro-5-phenylpentane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b101639#spectroscopic-data-for-1-chloro-5-phenylpentane-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com